1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Overview

Description

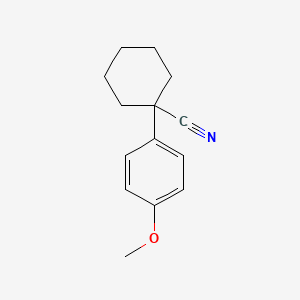

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a nitrile-substituted cyclohexane derivative with a 4-methoxyphenyl group at the 1-position. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of (4-methoxyphenyl)acetonitrile with 1,5-dibromopentane under controlled heating . Key structural features include a cyclohexane ring in a chair conformation, with the nitrile group (-CN) and 4-methoxyphenyl substituent influencing its electronic and steric properties. Its ¹H-NMR spectrum (CDCl₃) shows characteristic signals at δ 3.81 ppm (methoxy group) and aromatic protons between δ 6.86–7.43 ppm .

Preparation Methods

General Synthetic Route

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile typically involves the following steps:

-

- Reagents : Cyclohexanone and 4-methoxybenzyl chloride.

- Catalyst/Base : Sodium hydroxide or potassium carbonate.

- Solvent : Ethanol or methanol.

- Temperature : Room temperature to 50°C.

- Reaction Mechanism : The condensation reaction forms an intermediate by attaching the 4-methoxybenzyl group to the cyclohexanone.

-

- Reagent : Sodium cyanide.

- Reaction Conditions : Sodium cyanide introduces the carbonitrile group to the intermediate structure under controlled conditions.

This method is widely used due to its simplicity and moderate yields.

One-Pot Multi-Step Process

Recent advances in green chemistry have introduced one-pot multi-step processes for synthesizing cyclohexanecarbonitrile derivatives:

- Procedure :

- Cyclohexanone reacts with methyl hydrazinecarboxylate to form an intermediate.

- Oxidation using sodium hypochlorite or copper(II) chloride dihydrate converts the intermediate into the nitrile derivative.

- Solvent : Methanol is used uniformly across all steps.

- Temperature : Maintained between 40–50°C.

- Advantages :

- High atom efficiency.

- Minimal environmental impact (by-products like CO₂ and N₂ can be recycled).

- Yield : Approximately 91–92%.

Strecker Synthesis Approach

The Strecker synthesis method involves the following:

-

- Cycloalkanone (e.g., cyclohexanone) reacts with aniline derivatives (e.g., 4-methoxyaniline).

- Potassium cyanide in glacial acetic acid facilitates the reaction.

-

- Stirring at room temperature for 24 hours.

- Recrystallization from petroleum ether ensures purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| General Synthetic Route | Cyclohexanone, NaCN | Ethanol/Methanol | Room temp–50°C | Moderate | Simple setup, scalable |

| One-Pot Multi-Step Process | Methyl hydrazinecarboxylate, NaOCl | Methanol | 40–50°C | ~91–92 | Eco-friendly, high atom efficiency |

| Strecker Synthesis | Cyclohexanone, KCN, glacial acetic acid | Petroleum ether | Room temp | ~84.5 | High yield, straightforward |

Notes on Reaction Optimization

Temperature Control :

Precise temperature regulation ensures optimal yield and minimizes side reactions.Solvent Selection :

Ethanol and methanol are preferred due to their ability to dissolve reactants efficiently while maintaining reaction stability.Catalyst Efficiency :

Sodium hydroxide and potassium carbonate are commonly used bases that enhance reaction rates without introducing impurities.Purification Techniques :

Recrystallization from petroleum ether or distillation under reduced pressure ensures high purity levels.

Research Findings on Preparation

- Green chemistry metrics indicate that one-pot processes are more sustainable and environmentally friendly compared to traditional methods.

- Spectroscopic analysis confirms structural integrity post-synthesis:

- NMR spectroscopy identifies functional groups (e.g., methoxy protons at ~3.8 ppm).

- IR spectroscopy detects nitrile peaks around ~2240 cm⁻¹.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

1-(4-Methoxyphenyl)cyclohexanecarbonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new materials and chemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential enzymes, which could lead to its application in developing new antimicrobial agents .

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate. For instance, derivatives of this compound have been investigated for their anticonvulsant activities, with some showing promising results in protecting against induced seizures .

Anticonvulsant Activity

A study published in Pharmacology examined the anticonvulsant profiles of various substituted cyclohexanecarbonitriles, including this compound. The results indicated that certain derivatives displayed significant protection against seizures induced by pentylenetetrazol (scPTZ) and maximal electroshock (MES), highlighting their potential therapeutic applications .

Antimicrobial Properties

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effectiveness in inhibiting the growth of specific pathogens, suggesting its utility in developing new antimicrobial formulations.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Bromophenyl)cyclohexanecarbonitrile

- Molecular Formula : C₁₃H₁₂BrN

- Key Differences : The bromine atom (Br) at the para position increases molecular weight (286.15 g/mol) and alters reactivity due to its electron-withdrawing nature. This compound is used in cross-coupling reactions, unlike the methoxy derivative, which participates in electron-donating interactions .

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

- Molecular Formula: C₁₃H₁₁FNO

- Key Differences : The addition of a ketone group (4-oxo) introduces polarity and hydrogen-bonding capacity. The fluorine atom enhances metabolic stability compared to the methoxy group. This compound is a precursor in pharmaceutical syntheses .

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

- Molecular Formula : C₁₄H₁₂F₄N

- Key Differences : The trifluoromethyl (-CF₃) group significantly increases lipophilicity and resistance to enzymatic degradation, making it valuable in agrochemical applications .

Ring Size Variations

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- Molecular Formula: C₁₃H₁₅NO

- Key Differences : The cyclopentane ring (5-membered) introduces greater ring strain and torsional effects compared to the cyclohexane derivative. This reduces thermal stability (boiling point: 145°C at 1 Torr) but enhances reactivity in ring-opening reactions .

Functional Group Modifications

1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile

- Molecular Formula : C₁₄H₁₇N₂O

- Key Differences: The amino group (-NH-) enables hydrogen bonding and participation in Schiff base formation. This derivative exhibits a higher melting point (76°C) and is used in heterocyclic synthesis .

3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile

- Molecular Formula : C₃₃H₂₃F₂N₂O₂

- Key Differences : The presence of two nitrile groups and a benzoyl moiety increases steric bulk and π-π stacking interactions, making it a candidate for crystal engineering .

Data Table: Structural and Physical Properties

Key Research Findings

Synthetic Flexibility : The methoxy group in this compound facilitates regioselective electrophilic substitutions, whereas bromine or fluorine substituents favor palladium-catalyzed cross-coupling reactions .

Biological Activity: Amino-substituted analogs exhibit enhanced bioactivity due to hydrogen-bonding interactions, as seen in their use as kinase inhibitors .

Crystallographic Behavior : Dicarbonitrile derivatives form stable crystals via C-H···π and π-π interactions, which are critical in materials science .

Biological Activity

1-(4-Methoxyphenyl)cyclohexanecarbonitrile, with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activities, mechanisms of action, and comparative analysis with similar compounds.

The compound is synthesized through a reaction involving 4-methoxybenzyl chloride and cyclohexanone in the presence of a base, followed by the introduction of a carbonitrile group using sodium cyanide. Typical reaction conditions include:

- Temperature: Room temperature to 50°C

- Solvents: Ethanol or methanol

- Catalysts: Sodium hydroxide or potassium carbonate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Data derived from preliminary studies on the compound's antimicrobial properties.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes and interfere with protein synthesis.

- Anti-inflammatory Mechanism: It may inhibit the activity of nuclear factor kappa B (NF-κB), leading to decreased expression of inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Functional Group | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Methoxy | Moderate | Present |

| 1-(4-Hydroxyphenyl)cyclohexanecarbonitrile | Hydroxy | High | Moderate |

| 1-(4-Chlorophenyl)cyclohexanecarbonitrile | Chloro | Low | High |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Inflammation Model Study: In vitro experiments showed that treatment with this compound reduced the levels of pro-inflammatory cytokines in macrophage cultures stimulated by lipopolysaccharides (LPS), indicating its potential use in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, and what are the critical reaction conditions to optimize yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of cyclohexanecarbonitrile can be synthesized by reacting substituted anilines with cyclohexanone precursors under specific conditions. A key method involves the reaction of 4-methoxyaniline with a cyclohexanone intermediate in the presence of hydrazine hydrate, yielding 1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile with an 84.5% yield at 76°C . Critical parameters include temperature control (70–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, can be mitigated by slow addition of electrophilic agents.

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range).

- X-ray Crystallography : Single-crystal studies reveal the cyclohexane ring adopts a chair conformation, with axial cyano and equatorial methoxyphenyl groups. Weak C–H···π interactions stabilize the crystal lattice .

- IR Spectroscopy : A sharp peak at ~2240 cm confirms the nitrile group.

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents on the aromatic ring affect the physicochemical properties of cyclohexanecarbonitrile derivatives?

Substituents significantly impact melting points, solubility, and reactivity:

- Electron-donating groups (e.g., -OCH) : Increase solubility in polar solvents due to enhanced dipole interactions. Melting points decrease slightly (e.g., 76°C for 4-methoxyphenyl vs. 76–78°C for 4-methylphenyl derivatives) .

- Electron-withdrawing groups (e.g., -Cl, -F) : Reduce solubility but increase thermal stability. Fluorinated derivatives exhibit higher melting points (e.g., 160–164°C for 1-(4-chlorophenyl) analogs) .

Q. What challenges arise in interpreting crystallographic data for determining the chair conformation of the cyclohexane ring?

Key challenges include:

- Disorder in Crystal Lattices : Axial substituents like the cyano group may introduce torsional strain, complicating electron density maps.

- Non-classical Hydrogen Bonding : Weak C–H···π interactions (e.g., 2.7–3.0 Å) can distort the chair conformation, requiring high-resolution data (R factor < 0.05) for accurate modeling .

- Temperature Effects : Thermal motion at higher temperatures (e.g., 298 K vs. 173 K) may blur atomic positions, necessitating low-temperature data collection .

Q. Methodological Notes

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXUSXSQFVWPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189802 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36263-51-1 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36263-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036263511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36263-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7BW6G2DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.